Aliskiren-d6 hemifumarate is a deuterated form of aliskiren, a potent and selective inhibitor of renin, which plays a crucial role in the regulation of blood pressure. Aliskiren is classified as a non-peptide renin inhibitor and is primarily used in the treatment of hypertension. The hemifumarate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Aliskiren-d6 specifically refers to the isotopically labeled version, where deuterium atoms replace certain hydrogen atoms, which can be useful in pharmacokinetic studies and metabolic research.
Aliskiren-d6 hemifumarate is derived from aliskiren, discovered by Ciba-Geigy (now part of Novartis) through molecular modeling and structure analysis. It belongs to the class of drugs known as renin inhibitors, which function by directly inhibiting the action of renin, thus reducing the production of angiotensin I and subsequently lowering blood pressure. The compound is classified under the International Union of Pure and Applied Chemistry as a small molecule pharmaceutical agent.
The synthesis of aliskiren-d6 hemifumarate involves several key steps that include the preparation of intermediates, hydrogenation processes, and salt formation. One notable method involves the hydrogenation of a precursor compound in the presence of palladium on carbon catalyst and ammonia in ethanol under controlled conditions to yield aliskiren. The final step includes crystallization from fumaric acid to obtain the hemifumarate salt.
Aliskiren-d6 hemifumarate has a complex molecular structure characterized by multiple chiral centers. The molecular formula for aliskiren is with a molecular weight of approximately 527.76 g/mol. The deuterated version replaces specific hydrogen atoms with deuterium, which can be represented as .
Aliskiren-d6 hemifumarate participates in various chemical reactions typical for small organic molecules. Key reactions include:
The synthesis involves monitoring reaction progress using High-Performance Liquid Chromatography (HPLC) to ensure purity and yield .
Aliskiren acts by inhibiting renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.
Aliskiren-d6 hemifumarate is primarily used in scientific research, particularly in pharmacokinetic studies due to its isotopic labeling. It allows researchers to trace metabolic pathways and understand drug behavior in biological systems without altering its pharmacological properties.
Aliskiren-d6 hemifumarate is systematically named as (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2-(methyl-d₃)propyl-3,3,3-d₃)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide hemifumarate [5]. Its molecular formula is C₃₂H₄₉D₆N₃O₈, with a molecular weight of 615.83 g/mol [2] [4] [8]. The core structure retains the non-deuterated aliskiren’s stereochemistry, featuring four chiral centers (2S,4S,5S,7S) critical for renin binding. The hemifumarate component (0.5 equivalents of fumaric acid, C₄H₄O₄) forms a salt with the aliskiren base, enhancing crystallinity [5] [6].
Table 1: Structural Features of Aliskiren-d6 Hemifumarate
Component | Description |
---|---|
Parent Structure | (2S,4S,5S,7S)-5-amino-4-hydroxy-2,7-diisopropyl-8-methylnonanamide backbone |
Deuterated Moiety | −N−C(CH₃)₃ group replaced by −N−C(CD₃)₃ (6 deuterium atoms) |
Benzyl Substituent | 4-methoxy-3-(3-methoxypropoxy)benzyl at C7 |
Counterion | Hemifumarate (fumaric acid to aliskiren ratio = 0.5:1) |
Deuterium atoms are incorporated at six sites within the tert-butyl group of the carbamoylpropyl chain, specifically replacing hydrogen atoms in the −N−C(CH₃)₃ moiety with −N−C(CD₃)₃ [2] [6]. This positions deuterium at the 2-carbamoyl-2-methylpropyl side chain, rendering the molecule Aliskiren-d6 [5]. The isotopic labeling serves two primary purposes:
The hemifumarate salt forms via proton transfer from fumaric acid to the aliskiren base’s secondary amine, creating a 2:1 stoichiometric complex (two aliskiren molecules per fumarate anion) [5] [6]. This salt exhibits distinct properties:
Table 2: Physicochemical Properties of Aliskiren-d6 Hemifumarate
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Weight | 615.83 g/mol (C₃₂H₄₉D₆N₃O₈) | [2] [8] |
Salt Ratio | 2:1 (Aliskiren-d6 : Fumarate) | [5] [6] |
Appearance | White to off-white crystalline powder | [4] [8] |
Storage Conditions | -20°C (dry, protected from light) | [4] [8] |
Analytical Purity | ≥98% (by HPLC) | [4] [8] |
The deuterated and non-deuterated forms share identical renin-inhibiting pharmacophores but exhibit key differences:
Table 3: Key Synonyms and Identifiers of Aliskiren-d6 Hemifumarate
Synonym | Source |
---|---|
CGP 60536 d6 hemifumarate | [2] [4] |
SPP 100 d6 hemifumarate | [2] [8] |
CGP60536B d6 hemifumarate | [2] |
(2S,4S,5S,7S)-Aliskiren-d6 hemifumarate | [5] |
Ent-Aliskiren-d6 Fumarate (2:1) | [6] |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8